molecular formula C11H10ClNOS2 B14910030 n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide

n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B14910030
M. Wt: 271.8 g/mol
InChI Key: XUISDDKTIRKMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with 1-(5-chlorothiophen-2-yl)ethanamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both chlorothiophene and thiophene moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Properties

Molecular Formula

C11H10ClNOS2

Molecular Weight

271.8 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C11H10ClNOS2/c1-7(8-4-5-10(12)16-8)13-11(14)9-3-2-6-15-9/h2-7H,1H3,(H,13,14)

InChI Key

XUISDDKTIRKMHR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.